![molecular formula C21H23N5O2S B6529091 3-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine CAS No. 946274-50-6](/img/structure/B6529091.png)
3-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine
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Overview
Description
3-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine (DMBSPP) is an organic compound that has been used in a variety of scientific research applications. It is a derivative of pyridazine, a heterocyclic aromatic compound with a six-membered ring composed of five carbon atoms and one nitrogen atom. DMBSPP has been studied for its potential applications in drug design, biochemistry, and physiology.
Scientific Research Applications
3-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine has been used in a variety of scientific research applications. It has been used as a model compound to study the interactions between drugs and their targets, as well as to investigate the mechanisms of drug action. It has also been used to study the effects of drugs on biochemical and physiological processes. Additionally, this compound has been used as a tool for drug design and development.
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through hydrogen bonds, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been shown to have anti-tubercular activity, suggesting potential effects on the biochemical pathways related to mycobacterium tuberculosis .
Advantages and Limitations for Lab Experiments
The use of 3-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine in lab experiments has several advantages. It is a relatively simple compound to synthesize, and the reaction yields are typically high. Additionally, the compound can be used to study a variety of biochemical and physiological processes. However, there are some limitations to the use of this compound in lab experiments. For example, the compound has a relatively short half-life, which means that it must be used quickly after synthesis. Additionally, the compound is relatively expensive, which can limit its use in some experiments.
Future Directions
Despite its current applications, there are many potential future directions for the use of 3-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine. It could be used to develop new drug candidates, as well as to study the effects of drugs on biochemical and physiological processes. Additionally, it could be used to investigate the mechanisms of drug action, as well as to study the interactions between drugs and their targets. Furthermore, this compound could be used to study the effects of drugs on gene expression and cell signaling. Finally, this compound could be used to develop new methods for drug delivery and drug targeting.
Synthesis Methods
The synthesis of 3-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine is achieved through a two-step process. The first step involves the synthesis of 3-hydroxy-4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl)acetamide (3-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazineA) using a reaction between 2,5-dimethylbenzenesulfonyl chloride and piperazine. The second step involves the conversion of 3-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazineA to this compound by a reaction with pyridin-3-yl bromide. The overall yield of the reaction is approximately 70%.
properties
IUPAC Name |
3-[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-6-pyridin-3-ylpyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2S/c1-16-5-6-17(2)20(14-16)29(27,28)26-12-10-25(11-13-26)21-8-7-19(23-24-21)18-4-3-9-22-15-18/h3-9,14-15H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXMDVXDOGWYJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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